molecular formula C13H16I3NO2 B009814 Ethyl iopanoate CAS No. 100850-30-4

Ethyl iopanoate

Cat. No.: B009814
CAS No.: 100850-30-4
M. Wt: 598.98 g/mol
InChI Key: OBQUJIRCCAHNMD-UHFFFAOYSA-N
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Description

Ethyl iopanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H16I3NO2 and its molecular weight is 598.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

100850-30-4

Molecular Formula

C13H16I3NO2

Molecular Weight

598.98 g/mol

IUPAC Name

ethyl 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate

InChI

InChI=1S/C13H16I3NO2/c1-3-7(13(18)19-4-2)5-8-9(14)6-10(15)12(17)11(8)16/h6-7H,3-5,17H2,1-2H3

InChI Key

OBQUJIRCCAHNMD-UHFFFAOYSA-N

SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC

Synonyms

ethyl iopanoate
ethyl iopanoate, 131I-labeled

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g (3.5 mmol) of iopanoic acid was dissolved in 50 ml absolute ethanol, and 0.4 ml (5,25 mmol) thionyl chloride was added. The reaction was refluxed for 3 hours. After cooling, the reaction mixture was evaporated and reconstituted in 100 ml methylene chloride. The organic mixture was washed twice with 25 ml 5% NaOH and twice with 25 ml water. The methylene chloride layer was dried over MgSO4 and evaporated to dryness, yielding 1.73 g of ethyliopanoate (82.4%). The structure was provided by 1H nuclear magnetic resonance and mass spectrometry (M+ 599). The radioisotope exchange reaction was carried out using a known procedure with some modification (Zupon, et al., 1983; Kroschwitz, 1989). Briefly, 10 mg of the ester and 0.3 ml of tetrahydrofuran were placed in a vial and treated with 1.6 mCi of [131I]sodium iodide (in 100 μl of 0.1M sodium borate buffer). Pivalic acid (25 mg) was then added. The reaction vial was sealed and heated at 150° C. for 1.5 hours. The vial was cooled and the ethyliopanoate reconstituted in methylene chloride (0.1 ml) and chromatographed on a silica gel column with methylene chloride/methanol (9:1) as the eluent. This yielded 0.54 mCi ethyliopanoate (34%). Radiochemical purity was determined by co-chromatography on a silica gel plate eluted with methylene chloride methanol (9:1); unlabeled ester served as the standard, with a retardation factor of 0.80.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
10 mg
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
[131I]sodium iodide
Quantity
100 μL
Type
reactant
Reaction Step Five
Quantity
25 mg
Type
reactant
Reaction Step Six
Quantity
0.1 mL
Type
solvent
Reaction Step Seven

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